molecular formula C8H8BrN3 B3198962 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine CAS No. 1016721-67-7

5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine

Cat. No. B3198962
CAS RN: 1016721-67-7
M. Wt: 226.07 g/mol
InChI Key: FYPGAFJOOQMJBF-UHFFFAOYSA-N
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Description

5-Bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine is a useful research compound. It is a faint yellow solid and its molecular formula is C9H8BrN3O2. The molecule contains a pyrazole ring and a pyridine ring, which are connected by a bromine atom .


Synthesis Analysis

The synthesis of this compound involves the iodization of commercially available 5-bromo-1H-pyrazolo[3,4-b]pyridine with N-iodosuccinimide (NIS) to obtain an intermediate . This intermediate is then protected by PMB-Cl to produce the key intermediate . The yield of this process is 82.4% .


Molecular Structure Analysis

The molecular structure of this compound consists of a pyrazole ring and a pyridine ring, which are connected by a bromine atom . The molecular weight of this compound is 270.08 g/mol.


Chemical Reactions Analysis

The chemical reactions involving this compound are primarily related to its synthesis. The compound is iodized by NIS to obtain an intermediate, which is then protected by PMB-Cl to produce the key intermediate .


Physical And Chemical Properties Analysis

This compound appears as a faint yellow solid . It is soluble in organic solvents such as chloroform, dichloromethane, and ethanol, but is almost insoluble in water .

Scientific Research Applications

Kinase Inhibitors

The pyrazolo[3,4-b]pyridine scaffold, akin to 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine, has demonstrated extensive versatility in kinase inhibition, a pivotal process in drug development for cancer and other diseases. This scaffold interacts with kinases through multiple binding modes, making it a valuable component in the design of inhibitors targeting a broad spectrum of kinases. Patents from various institutions have underscored its utility, showcasing its capability to bind to the kinase's hinge region and form key interactions within the kinase pocket. This leads to enhanced potency and selectivity in kinase inhibitors, underscoring the chemical's foundational role in the creation of new therapeutic agents (Wenglowsky, 2013).

Heterocyclic Compound Synthesis

The synthesis of heterocyclic compounds, such as pyranopyrimidines, pyrazolo[1,5-a]pyrimidines, and heterocyclic N-oxide molecules, benefits greatly from the structural features and reactivity of pyrazolo[3,4-b]pyridine derivatives. These compounds are integral to the pharmaceutical industry due to their broad synthetic applications and bioavailability. Reviews and studies emphasize the application of these scaffolds in creating compounds with significant biological activities, including anticancer, CNS agents, and anti-inflammatory properties. This highlights the scaffold's role in developing drug-like candidates and advancing medicinal chemistry (Parmar, Vala, & Patel, 2023; Cherukupalli et al., 2017; Li et al., 2019).

Organometallic Chemistry

In organometallic chemistry, the related pyrazolyl scaffolds have been explored for their potential in forming complexes with metals, which are studied for their ability to model interactions in metalloproteins or for their organometallic properties. This research area provides insights into the physico-chemical properties of metal complexes containing pyrazolyl borates and their potential applications in catalysis and synthetic chemistry (Etienne, 1996; Olguín & Brooker, 2011).

properties

IUPAC Name

5-bromo-1-ethylpyrazolo[3,4-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8BrN3/c1-2-12-8-6(4-11-12)3-7(9)5-10-8/h3-5H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FYPGAFJOOQMJBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C2=NC=C(C=C2C=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8BrN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

1016721-67-7
Record name 5-bromo-1-ethyl-1H-pyrazolo[3,4-b]pyridine
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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